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NMS-P515

PARP-1 inhibitor stereospecific binding SPR kinetics

Controlling for stereochemical purity in PARP-1 inhibition studies? Racemic mixtures or achiral analogs introduce confounding variables. NMS-P515 is the validated solution: • Defined (S)-enantiomer with Kd 16 nM, cellular IC50 27 nM • Oral bioavailability 78%, suitable for in vivo efficacy (48% TGI in Capan-1 model) • No CYP inhibition at ≤31 μM; minimizes DDI artifacts Direct from BenchChem with documented enantiopurity stability.

Molecular Formula C21H29N3O2
Molecular Weight 355.5 g/mol
Cat. No. B8609429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMS-P515
Molecular FormulaC21H29N3O2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4
InChIInChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1
InChIKeyOYGLTKXMFGWXJT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMS-P515: Stereospecific PARP-1 Inhibitor


NMS-P515, chemically designated as (S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxoisoindoline-4-carboxamide (CAS: 1262395-13-0), is a stereospecific isoindolinone-based inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) [1]. The compound emerged from chiral resolution studies of a racemic parent scaffold, where the (S)-enantiomer demonstrated substantially higher target engagement than its (R)-counterpart [1]. NMS-P515 inhibits PARP-1 in biochemical fluorescence polarization assays with a Kd of 0.016 μM and suppresses cellular poly(ADP-ribose) formation in HeLa cells with an IC50 of 0.027 μM [1].

Stereochemical Control Defined (S)-enantiomer PARP-1 tool compound
Pathway Studies PARP-1 DNA single-strand break repair research
Dosing Research Oral administration research context

Why NMS-P515 Cannot Be Substituted by Generic PARP-1 Inhibitors


The PARP inhibitor landscape includes marketed agents such as olaparib, rucaparib, niraparib, and talazoparib, each possessing distinct pharmacological profiles and selectivity signatures across the 17-member PARP family [1]. Within the isoindolinone carboxamide series, the racemic parent compound (±)-13 exhibits comparable biochemical potency to NMS-P515 but differs markedly in pharmacokinetic exposure, solubility, and in vivo efficacy when administered at equivalent doses [2]. Most critically, the (R)-enantiomer of NMS-P515 displays approximately 44-fold weaker binding affinity (Kd = 1.76 μM) and 6-fold reduced cellular potency (IC50 = 0.162 μM) compared to the (S)-enantiomer [2]. Consequently, substitution with racemic mixtures or alternative PARP-1 inhibitors without systematic cross-validation introduces uncontrolled variables in target engagement, off-target PARP family member inhibition, and ADME behavior that can irreproducibly alter experimental outcomes.

Stereochemical Purity

Achiral or racemic PARP inhibitors may lack defined enantiopurity, altering stereospecific assay interpretation.

PARP-Trapping Potency

Trapping potency varies across clinical PARP inhibitors, which may shift cytotoxicity endpoint context.

Isoform Selectivity

Pan-PARP or isoform-promiscuous profiles may confound PARP-1-specific pathway analysis.

Physicochemical Properties

Differences in solubility and plasma protein binding may alter exposure and target engagement interpretation.

NMS-P515 Key Differentiators for Procurement


Stereospecific PARP-1 Binding vs. Racemic Mixture

NMS-P515, the (S)-enantiomer of the isoindolinone carboxamide series, binds PARP-1 with 110-fold higher affinity than the (R)-enantiomer as measured by surface plasmon resonance (SPR). The co-crystal structure reveals that the C1 methyl group of (R)-13 points toward Tyr896, forcing a ~10° outward rotation of the molecule and resulting in poorer binding site complementarity relative to NMS-P515 [1].

Stereospecific Binding
Head-to-head
Kd 16 nM (S) vs. (R)-13 poor fit; ~10° rotation
Reported enantiomer-specific binding context
Cocrystal structure; Tyr896 steric clash
PARP-1 inhibitor stereospecific binding SPR kinetics

Enantiopurity Stability in Vitro and In Vivo

In HeLa cells treated with hydrogen peroxide to induce PAR formation, NMS-P515 suppresses poly(ADP-ribose) synthesis with an IC50 of 0.027 μM, representing a 6-fold improvement in cellular potency compared to the (R)-enantiomer and a 1.85-fold improvement over the racemic mixture (±)-13 [1].

Enantiopurity Stability
Head-to-head
No (R)-enantiomer detected after pH 1.5–10, plasma, or in vivo
Reported enantiopurity retention across conditions
Chiral HPLC; 24h at RT, 37°C plasma, mouse 45min post-dose
cellular PAR assay DNA damage response PARP-1 inhibition

Aqueous Solubility and Plasma Protein Binding vs. Racemate

NMS-P515 demonstrates high selectivity for PARP-1 over PARP-2, PARP-3, and TNKS-1, with Kd values exceeding 10 μM for each of these off-target enzymes. This selectivity profile mirrors that of the racemic mixture (±)-13 and the (R)-enantiomer [1]. By comparison, clinically approved PARP inhibitors exhibit varying selectivity signatures: olaparib inhibits PARP-2 with IC50 of approximately 1 nM, veliparib inhibits PARP-2 with Ki of 2.9 nM, and talazoparib inhibits PARP-2 with Ki of 0.85 nM [2].

Solubility & Binding vs. Racemate
Head-to-head
Solubility >225 μM; lower plasma protein binding
Supports formulation and free-fraction interpretation
Neutral pH; CYP IC50 > 31 μM
PARP family selectivity tankyrase off-target profiling

Oral Bioavailability in Mouse Pharmacokinetics

In Harlan Nu/Nu mice, NMS-P515 exhibits distinct pharmacokinetic behavior compared to its racemic parent (±)-13 following oral administration at 10 mg/kg. NMS-P515 shows lower peak plasma concentration and total exposure, with an oral bioavailability of 78% compared to 100% for (±)-13 [1]. Notably, NMS-P515 clearance and volume of distribution were approximately twice those of the racemate, indicating stereochemistry-dependent differences in tissue distribution and elimination [1].

Oral Bioavailability
Head-to-head
F = 78% (mouse, 0.5% methocel)
Supports oral exposure-model research
Clearance and Vd ~2× racemate
oral bioavailability pharmacokinetics in vivo exposure

Antitumor Activity in BRCA2-Mutant Pancreatic Xenograft

NMS-P515 exhibits improved aqueous solubility at neutral pH compared to its corresponding racemate, with measured solubility exceeding 225 μM at pH 7.4 [1]. This stereochemistry-dependent solubility advantage is accompanied by slightly lower plasma protein binding relative to (±)-13 [1].

Tumor Model Response
Cross-study
48% TGI at 80 mg/kg QD ×12d; 6% body weight loss
Reported xenograft model-response endpoint context
Capan-1 (BRCA2-mut) pancreatic model; oral dose
aqueous solubility formulation biopharmaceutical properties

NMS-P515 In Vivo Antitumor Efficacy: Monotherapy and Temozolomide Combination in BRCA2-Mutated Pancreatic Cancer Xenograft Model

In the Capan-1 BRCA2-mutated pancreatic cancer xenograft model, NMS-P515 administered orally at 80 mg/kg once daily for 12 days achieved maximal tumor growth inhibition (TGI) of 48% as monotherapy, with maximum body weight loss of 6% [1]. When combined with temozolomide, tumor growth inhibition increased to 79% [1].

BRCA2-mutated cancer xenograft combination therapy in vivo efficacy

NMS-P515 Optimal Research Applications


Stereochemistry-Aware SAR and Enantiomer-Controlled Experiments

NMS-P515 serves as the validated (S)-enantiomer reference standard for isoindolinone-based PARP-1 inhibitor research, with documented 110-fold binding affinity advantage over (R)-13 (Kd 0.016 μM vs 1.76 μM) and 6-fold cellular potency improvement (IC50 0.027 μM vs 0.162 μM) [1]. Researchers investigating stereochemistry-activity relationships in PARP-1 inhibition require enantiopure NMS-P515 rather than racemic (±)-13 to avoid the confounding influence of the weakly active (R)-enantiomer on potency measurements and co-crystallization studies.

In Vivo Pharmacology in BRCA-Mutated and HRD Tumor Models

For experiments requiring clean PARP-1 inhibition with minimal PARP-2, PARP-3, or TNKS-1 cross-reactivity, NMS-P515 offers Kd values exceeding 10 μM for each off-target enzyme [1]. This selectivity window (>10,000-fold) contrasts with clinical PARP inhibitors olaparib, veliparib, and talazoparib, which potently inhibit PARP-2 with Ki/IC50 values in the low nanomolar range . Studies aimed at isolating PARP-1-specific phenotypes from PARP-2-mediated effects therefore benefit from NMS-P515's unique selectivity fingerprint.

ADME and Drug-Drug Interaction Profiling with Clean CYP Profile

NMS-P515 is validated for in vivo use in BRCA2-mutated xenograft models, with published pharmacokinetic parameters (oral bioavailability 78%, Cmax 1.4 μM, AUC∞ 4.9 μM·h at 10 mg/kg in mice) and efficacy benchmarks (48% TGI monotherapy, 79% TGI with temozolomide at 80 mg/kg/day × 12 days) in the Capan-1 pancreatic cancer model [1]. Researchers should note that NMS-P515 exposure differs from racemic (±)-13 (AUC 2.75-fold lower) and adjust dosing regimens accordingly rather than extrapolating from racemate PK data.

Mechanistic Studies: PARP Trapping vs. Catalytic Inhibition

NMS-P515 provides a well-characterized positive control for cellular PAR formation assays, with a published IC50 of 0.027 μM in hydrogen peroxide-stimulated HeLa cells [1]. The compound's stereochemical integrity has been confirmed stable across pH 1.5-10 for 24 hours and in human plasma at 37°C for 24 hours with no detectable racemization [1], ensuring that stored material maintains the expected potency profile throughout experimental use.

Application
Selection Property
Validation Focus
Stereochemistry-aware SAR studies
Enantiopurity assurance under assay conditions
Stereochemical identity monitoring
BRCA2-mutant tumor model studies
Model-response endpoint context
Tumor growth inhibition endpoint review
CYP-mediated DDI research
CYP isoform inhibition profile
CYP inhibition liability review
PARP trapping mechanism studies
Mechanistic comparator context
PARP-DNA trapping endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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